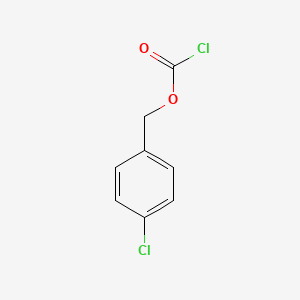

4-Chlorobenzyl carbonochloridate

Descripción general

Descripción

“4-Chlorobenzyl carbonochloridate” is a variant of “4-Chlorobenzyl chloride”, also known as benzyl chlorocarbonate or Z-chloride . It is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . In its pure form, it is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .

Molecular Structure Analysis

The X-ray structure of 4-chlorobenzyl chloride shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal .Chemical Reactions Analysis

In the case of primary alcohols, oxidation with hypochlorite allows carboxylic acids to be obtained if an excess is used, since the reaction proceeds through an aldehyde which is subsequently oxidized to acid . Under the pseudo-first-order condition, 4-chlorobenzyl alcohol was oxidized to 4-chlorobenzaldehyde and it was confirmed by product analysis and spectroscopic analysis .Physical and Chemical Properties Analysis

The molecular formula of 4-Chlorobenzyl chloride is C7H6Cl2 . It has a molar mass of 161.03 g/mol . It is a white solid that is soluble in some organic solvents and in aqueous base . The density of 4-chlorophenyl carbonochloridate is 1.365 g/mL at 25 °C (lit.), with a melting point of 30 °C and a boiling point of 100-102 °C/12 mmHg (lit.) .Aplicaciones Científicas De Investigación

Functionalization of Carbon Nanotubes

- Application: A study on the functionalization of single-walled carbon nanotubes with aryl diazonium salts, including a compound similar to 4-Chlorobenzyl carbonochloridate, showed a two-step mechanism involving chemical adsorption and covalent bond formation. This process could be relevant for modifying the surface properties of carbon nanotubes for various applications in materials science and nanotechnology (Wang & Xu, 2009).

Catalytic Reactions

- Application: Research on palladium-catalyzed substitution and cross-coupling of benzylic fluorides, including 4-chlorobenzyl fluoride, highlighted the potential for regioselective displacement reactions. These findings could be applicable to this compound in facilitating specific organic synthesis reactions (Blessley et al., 2012).

Photocatalysis

- Application: A study on the photooxidation of 4-chlorophenol on UV-irradiated TiO2 in the presence of nanoporous carbons explored the influence of carbon surface properties on photocatalytic activity. This research suggests that similar compounds like this compound could have applications in enhancing photocatalytic processes for environmental remediation or green chemistry applications (Matos et al., 2010).

Electrochemical Sensing

- Application: The development of electrochemical sensors based on carbon nanohorns/graphene oxide nanohybrids for detecting 4-nitrochlorobenzene demonstrates the potential of using related compounds for environmental monitoring and analytical chemistry applications. This compound could similarly be incorporated into sensor technologies to detect specific chemical species (Zhu et al., 2018).

Magnetic Materials

- Application: Research on Co(NCS)2 complexes with 4-(4-chlorobenzyl)pyridine revealed slow magnetic relaxations and a metamagnetic transition, indicating potential applications in developing new magnetic materials or in spintronics. This suggests that compounds like this compound might be explored for their magnetic properties or in the design of molecular magnets (Werner et al., 2015).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Chlorobenzyl carbonochloridate plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates that can be further manipulated in synthetic pathways. The compound reacts with amines to form carbamates, which are stable under a wide range of conditions, thus protecting the amine group from unwanted reactions . This interaction is essential for the controlled synthesis of peptides and other complex biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with amine groups in proteins and peptides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the compound, resulting in the formation of a carbamate linkage. This covalent modification can inhibit or activate enzymes, depending on the specific context of the reaction . Additionally, the presence of the Cbz group can influence the folding and stability of proteins, thereby affecting their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is known to hydrolyze in the presence of moisture, leading to the formation of 4-chlorobenzyl alcohol and carbon dioxide . Over time, this degradation can affect the efficiency of reactions involving the compound. Long-term studies have shown that the stability of this compound can be maintained by storing it under anhydrous conditions and using it promptly after preparation.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that high doses of similar compounds can lead to toxic effects, including respiratory irritation and damage to internal organs . It is essential to carefully control the dosage and exposure duration when using this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

It is likely that the compound undergoes hydrolysis to form 4-chlorobenzyl alcohol, which can be further metabolized by liver enzymes The resulting metabolites may be conjugated with glucuronic acid or sulfate and excreted in the urine

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a lipophilic compound, it can readily diffuse across cell membranes and accumulate in lipid-rich areas . The presence of specific transporters or binding proteins that facilitate its movement within the cell has not been well-studied. Its distribution is likely to be influenced by its interaction with cellular components and its propensity to hydrolyze in aqueous environments.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with target biomolecules. The compound can localize to various cellular compartments, including the cytoplasm and organelles, depending on the presence of amine-containing proteins and peptides . The formation of covalent bonds with these biomolecules can influence their localization and function within the cell. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations.

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWMYYIUFNJDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535247 | |

| Record name | (4-Chlorophenyl)methyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6200-36-8 | |

| Record name | (4-Chlorophenyl)methyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)methyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

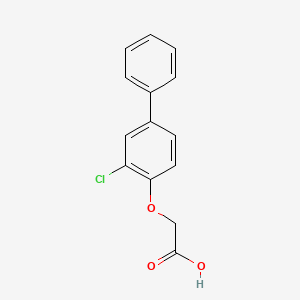

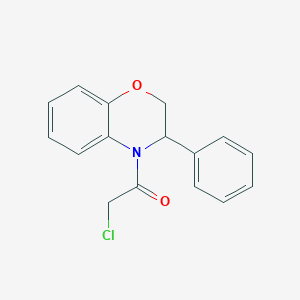

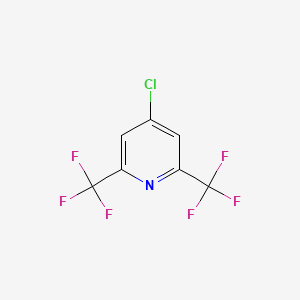

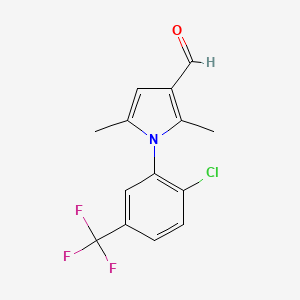

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)